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molecular formula C11H14O3 B8386107 1-(5-Carbethoxy-2-furanyl)-2-methyl-1-propene

1-(5-Carbethoxy-2-furanyl)-2-methyl-1-propene

Cat. No. B8386107
M. Wt: 194.23 g/mol
InChI Key: XSNHFXAXHKTCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04518609

Procedure details

To a suspension of 24.2 g (0.056 mol) of isopropyltriphenylphosphonium iodide in 300 mL of THF at -20° C. was added 37.3 mL of a 1.5M solution of n-BuLi (0.056 mol) in hexane over a 20-min period. The dark brown solution was warmed to 0° C. and maintained at this temperature for 30 min, when almost all of the solid phosphonium salt had disappeared. A solution of 9.42 g (0.056 mol) of 2-carbethoxy-5-furaldehyde in 20 mL of THF was added over a period of 10 min. The resulting clear yellow solution was stirred at room temperature for 20 h and at 50°-60° C. for 1 h. The mixture was diluted with 500 mL of brine and 300 mL of Et2O. The organic layer was washed twice with 300 mL of brine, dried (Na2SO4), and evaporated to afford 11.0 g of the crude product, which was purified on 150 g of SiO2 (12.5% Et2O/hexane) to give 9.0 g of the pure product as a very pale yellow oil: IR (film) 2990, 2950, 1720, 1670, 1590, 1510, 1460, 1380, 1350, 1320, 1270, 1230, 1190, 1160, 1140, 1030, 980, 850, 800, 760 cm-1 ; 1H NMR (CDCl3) δ1.25 (t, J=7 Hz, 3, CO2CH2CH3), 6.05 (s, 1, C=CH), 6.17 (d, J=4 Hz, 1, 3'H), 7.07 (d, J=4 Hz, 1, 4'H); MS calcd for C11H14O3 194.0943, found 194.0946.
Quantity
24.2 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.056 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9.42 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
brine
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[I-].[CH:2]([P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)([CH3:4])[CH3:3].[Li]CCCC.[PH4+].[C:30]([C:35]1[O:36][C:37]([CH:40]=O)=[CH:38][CH:39]=1)([O:32][CH2:33][CH3:34])=[O:31]>C1COCC1.CCCCCC.[Cl-].[Na+].O.CCOCC>[C:30]([C:35]1[O:36][C:37]([CH:40]=[C:2]([CH3:4])[CH3:3])=[CH:38][CH:39]=1)([O:32][CH2:33][CH3:34])=[O:31] |f:0.1,7.8.9|

Inputs

Step One
Name
Quantity
24.2 g
Type
reactant
Smiles
[I-].C(C)(C)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.056 mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[PH4+]
Step Four
Name
Quantity
9.42 g
Type
reactant
Smiles
C(=O)(OCC)C=1OC(=CC1)C=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
brine
Quantity
500 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting clear yellow solution was stirred at room temperature for 20 h and at 50°-60° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for 30 min
Duration
30 min
WASH
Type
WASH
Details
The organic layer was washed twice with 300 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford 11.0 g of the crude product, which
CUSTOM
Type
CUSTOM
Details
was purified on 150 g of SiO2 (12.5% Et2O/hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)(OCC)C1=CC=C(O1)C=C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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